molecular formula C22H17N3O2 B2363303 (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide CAS No. 1281686-86-9

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide

Cat. No.: B2363303
CAS No.: 1281686-86-9
M. Wt: 355.397
InChI Key: PQOJNILEAMKVGT-UHFFFAOYSA-N
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Description

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a phenyl group, and a pyridinylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide typically involves multiple steps. One common method includes the reaction of 2-cyano-3-phenylacrylonitrile with 2-(pyridin-3-ylmethoxy)aniline under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of pyridin-2-yl-methanones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry .

Biology and Medicine

Its derivatives have shown promising activity against various microbial strains, making it a candidate for further drug development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. In biological systems, it may inhibit microbial growth by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

(Z)-2-cyano-N-phenyl-3-[2-(pyridin-3-ylmethoxy)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O2/c23-14-19(22(26)25-20-9-2-1-3-10-20)13-18-8-4-5-11-21(18)27-16-17-7-6-12-24-15-17/h1-13,15H,16H2,(H,25,26)/b19-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQOJNILEAMKVGT-UYRXBGFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2OCC3=CN=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2OCC3=CN=CC=C3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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